molecular formula C14H8N2O8 B114804 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 144949-59-7

5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid

Cat. No.: B114804
CAS No.: 144949-59-7
M. Wt: 332.22 g/mol
InChI Key: XVJSFQJMJQNVGO-UHFFFAOYSA-N
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Description

5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid: is an organic compound characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves nitration reactions. One common method is the nitration of biphenyl derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents.

Major Products:

    Reduction: Amino derivatives of the biphenyl compound.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry: 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid is used as a precursor in the synthesis of various organic compounds. Its nitro and carboxylic acid groups make it a versatile intermediate for further chemical modifications.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of nitro groups to amino groups can lead to the formation of biologically active compounds that may serve as pharmaceuticals or biochemical probes.

Industry: In the materials science field, this compound can be used in the development of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid primarily involves its ability to undergo various chemical reactions due to the presence of nitro and carboxylic acid groups. These functional groups can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

    5,5’-Diamino[1,1’-biphenyl]-3,3’-dicarboxylic acid: This compound is similar but contains amino groups instead of nitro groups.

    4,4’-Dinitro[1,1’-biphenyl]-2,2’-dicarboxylic acid: Another biphenyl derivative with nitro and carboxylic acid groups but with different substitution patterns.

Uniqueness: 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and carboxylic acid groups makes it a valuable intermediate for various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-(3-carboxy-5-nitrophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSFQJMJQNVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628916
Record name 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144949-59-7
Record name 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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